

Detecting H3K79 Methylation Changes Induced by Pinometostat: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pinometostat	
Cat. No.:	B8270097	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blot analysis to detect changes in histone H3 lysine 79 (H3K79) methylation following treatment with **Pinometostat** (EPZ-5676). **Pinometostat** is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] Inhibition of DOT1L leads to a reduction in H3K79 methylation, a key epigenetic mark associated with active transcription.[3][4] This protocol is designed for researchers in oncology, epigenetics, and drug development who are investigating the cellular effects of DOT1L inhibitors.

Introduction

Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 79 (H3K79) is a unique modification catalyzed solely by the Disruptor of Telomeric Silencing 1-Like (DOT1L) enzyme.[2] Aberrant H3K79 methylation, often driven by chromosomal translocations involving the MLL gene, is a hallmark of certain hematological malignancies, such as MLL-rearranged (MLL-r) leukemia.[1] **Pinometostat** specifically inhibits DOT1L's methyltransferase activity, leading to a decrease in H3K79 methylation levels and subsequent downregulation of leukemogenic gene expression.

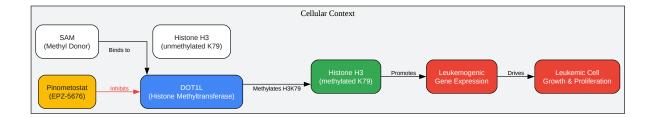


[2][5] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the global changes in H3K79 methylation in response to **Pinometostat** treatment.

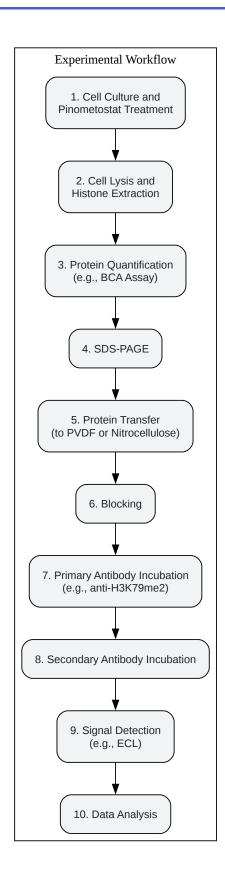
Signaling Pathway and Experimental Workflow

Pinometostat functions by competitively binding to the S-adenosyl-L-methionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[4] This leads to a global reduction in H3K79 mono-, di-, and trimethylation. The experimental workflow involves treating cultured cells with **Pinometostat**, followed by histone extraction and Western blot analysis to detect the changes in specific H3K79 methylation states.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinometostat My Cancer Genome [mycancergenome.org]
- 3. Frontiers | DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Detecting H3K79 Methylation Changes Induced by Pinometostat: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8270097#western-blot-protocol-fordetecting-h3k79-methylation-changes-with-pinometostat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com